An In-depth Technical Guide to Fmoc-Trp-OSu: Chemical Properties and Structure
An In-depth Technical Guide to Fmoc-Trp-OSu: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of tryptophan residues into peptide chains.
Core Chemical Properties
Fmoc-Trp-OSu is a white to off-white crystalline solid. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₃₀H₂₅N₃O₆[1] |
| Molecular Weight | 523.52 g/mol [1] |
| CAS Number | 84771-20-0[1] |
| Appearance | White to faint beige powder/crystal |
| Melting Point | While a specific melting point for Fmoc-Trp-OSu is not readily available, the related compound Fmoc-OSu has a melting point of 150-153 °C. |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3] The solubility of the related Fmoc-OSu in DMSO is approximately 20 mg/mL and in DMF is approximately 25 mg/mL.[2][3] |
| Storage | Store at 2–8°C, protected from moisture and light.[4] For long-term storage, -20°C is recommended.[2] |
Chemical Structure
Fmoc-Trp-OSu consists of the amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain during SPPS.
Caption: 2D structure of Fmoc-Trp-OSu highlighting the key functional groups.
Experimental Protocols
Fmoc-Trp-OSu is primarily used in Fmoc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of a tryptophan residue using this reagent.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Start with a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Swell the resin in an appropriate solvent, typically DMF, for at least 1 hour to allow for increased accessibility of the reactive sites.[5]
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.
-
Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[6]
-
This step exposes the free amine for the subsequent coupling reaction.
3. Washing:
-
After deprotection, thoroughly wash the resin to remove residual piperidine and byproducts.
-
Typically, wash with DMF (3-5 times) followed by a solvent like dichloromethane (DCM) or isopropanol (IPA) and then DMF again.[7]
4. Fmoc-Trp-OSu Coupling:
-
Dissolve Fmoc-Trp-OSu (typically 1.5-3 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the dissolved Fmoc-Trp-OSu to the deprotected resin.
-
The coupling reaction is often facilitated by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the protonated amine.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[7]
5. Post-Coupling Washing:
-
Wash the resin extensively with DMF to remove any unreacted Fmoc-Trp-OSu and other reagents.
6. Repetition for Peptide Elongation:
-
Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Final Deprotection:
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like tryptophan.[8]
8. Peptide Purification:
-
Following cleavage, precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[8]
9. Analysis:
-
Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[10][11][12][13][14]
Signaling Pathways and Biological Relevance
Fmoc-Trp-OSu itself is not biologically active and does not directly participate in signaling pathways. Its significance lies in its role as a key reagent for the synthesis of tryptophan-containing peptides. Tryptophan residues within peptides are often crucial for their biological function, including:
-
Receptor Binding: The indole side chain of tryptophan can engage in hydrophobic and π-π stacking interactions, which are critical for the binding of peptide ligands to their receptors.
-
Protein-Protein Interactions: Tryptophan residues at the interface of protein complexes can be key determinants of binding affinity and specificity.
-
Fluorescence Probes: The intrinsic fluorescence of the tryptophan indole ring makes it a useful spectroscopic probe for studying peptide conformation and binding.
The use of Fmoc-Trp-OSu enables the precise incorporation of tryptophan into synthetic peptides, facilitating research into the biological roles of these peptides and the development of novel peptide-based therapeutics.
Logical Relationship of SPPS Components
References
- 1. scbt.com [scbt.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Purification of Peptides [protocols.io]
- 10. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane - PubMed [pubmed.ncbi.nlm.nih.gov]
